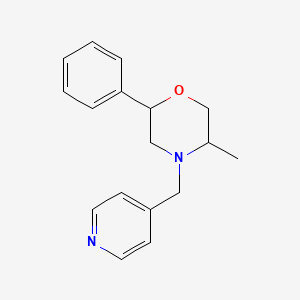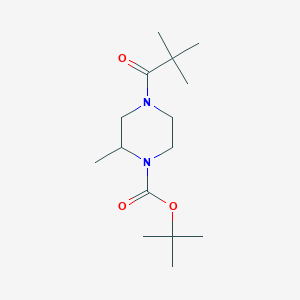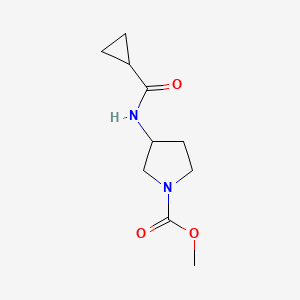
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate, also known as MCCP, is a chemical compound used in scientific research. It is a derivative of pyrrolidine and is commonly used in the synthesis of various organic compounds. MCCP has gained attention in recent years due to its potential applications in drug discovery and development.
Mecanismo De Acción
The mechanism of action of Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate is not well understood. However, it is believed to interact with various biological targets, including enzymes and receptors, to produce its biological effects. Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate is also known to inhibit the growth of cancer cells and has been shown to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as cholinesterase and acetylcholinesterase. Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has also been shown to have anti-inflammatory effects and has been used in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate in lab experiments is its versatility. It can be easily modified to produce a wide range of organic compounds, making it a valuable tool in drug discovery and development. However, one of the limitations of using Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate is its relatively high cost, which can limit its use in certain research applications.
Direcciones Futuras
There are several potential future directions for the use of Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate in scientific research. One area of interest is the development of new drug delivery systems using Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate-based materials. Another area of interest is the development of new anticancer agents based on Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate derivatives. Additionally, Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate may have potential applications in the treatment of various inflammatory conditions and neurological disorders.
Conclusion
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate is a valuable tool in scientific research, particularly in the synthesis of various organic compounds. Its potential applications in drug discovery and development make it an area of active research. While its mechanism of action is not well understood, Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has been shown to have various biochemical and physiological effects, making it a promising candidate for future research.
Métodos De Síntesis
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate can be synthesized through a multi-step process involving the reaction of cyclopropanecarbonyl chloride with pyrrolidine, followed by the addition of methyl chloroformate. The resulting product is then purified through a series of chromatographic techniques to obtain pure Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has been extensively used in scientific research as a building block for the synthesis of various organic compounds. It has been used in the synthesis of novel anticancer agents, antiviral drugs, and other biologically active compounds. Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate has also been used in the development of new materials for use in drug delivery systems.
Propiedades
IUPAC Name |
methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O3/c1-15-10(14)12-5-4-8(6-12)11-9(13)7-2-3-7/h7-8H,2-6H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDXVDJZAYRTCOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)N1CCC(C1)NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(cyclopropanecarbonylamino)pyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(Cyclohexen-1-yl)-1-(2,3-dihydropyrido[2,3-b][1,4]thiazin-1-yl)ethanone](/img/structure/B7592395.png)
![Azocan-1-yl-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanone](/img/structure/B7592400.png)
![2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl-(2-ethyl-5-methylpyrazol-3-yl)methanone](/img/structure/B7592407.png)
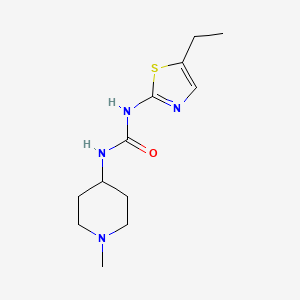

![N-[(1-hydroxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]-1-methylpyrrole-2-carboxamide](/img/structure/B7592433.png)
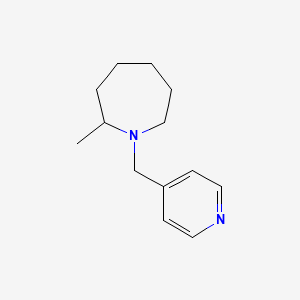
![[4-(5-Methyl-4,5-dihydro-1,3-thiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone](/img/structure/B7592446.png)
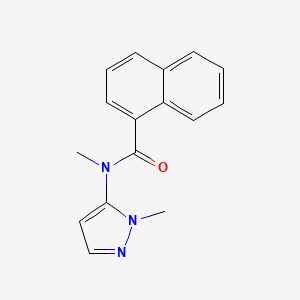
![4-[(3-Piperidin-1-ylpiperidin-1-yl)methyl]pyridine](/img/structure/B7592452.png)
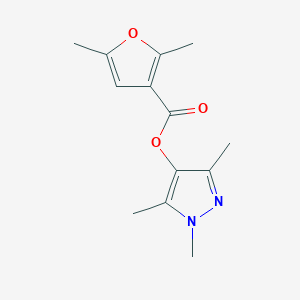
![2,2-Dimethyl-1-[4-(pyridin-4-ylmethyl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B7592473.png)
